molecular formula C17H15F3N2O3 B6924042 N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide

Cat. No.: B6924042
M. Wt: 352.31 g/mol
InChI Key: VXFYJUGQLJOXPS-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is a synthetic compound characterized by its intricate molecular structure. The compound has garnered interest in various fields, from medicinal chemistry to industrial applications, due to its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-11-8-10(3-6-15(11)25-17(19)20)9-21-16(24)13-4-5-14(23)12-2-1-7-22(12)13/h1-3,6-8,13,17H,4-5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFYJUGQLJOXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CN2C1C(=O)NCC3=CC(=C(C=C3)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide typically involves a multi-step process, starting with the preparation of the difluoromethoxy and fluorophenyl intermediates. These intermediates undergo a series of coupling reactions, facilitated by catalysts like palladium or copper, to form the indolizine core structure. The final step involves the amidation reaction to attach the carboxamide group.

Industrial Production Methods: Industrial production scales up these methods, optimizing reaction conditions like temperature, pressure, and solvent choice to maximize yield and purity. Process chemistry often involves flow chemistry techniques, allowing for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions may use agents like hydrogen peroxide or chromium trioxide, while reduction could involve reagents like lithium aluminum hydride. Substitution reactions often utilize halogenated intermediates and base catalysts to facilitate the exchange of functional groups.

Major Products Formed: The major products formed from these reactions typically include modified versions of the indolizine core, with altered electronic or steric properties, which can lead to new derivatives with potentially novel applications.

Scientific Research Applications

Chemistry: In organic chemistry, the compound serves as a building block for synthesizing more complex molecules due to its reactive functional groups.

Biology: Biological studies explore its interactions with various enzymes and receptors, evaluating its potential as a biochemical probe.

Medicine: In medicinal chemistry, N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide is investigated for its pharmacological effects, particularly its ability to modulate specific biological pathways.

Industry: Industrial applications include its use as a specialty chemical in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, thereby modulating biological pathways. For example, it could act on enzyme active sites, altering their catalytic activity, or bind to receptor sites, affecting signal transduction processes.

Comparison with Similar Compounds

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-8-oxo-6,7-dihydro-5H-indolizine-5-carboxamide can be compared to similar indolizine-based compounds, which share structural motifs but differ in functional group substitutions. These differences can significantly impact their reactivity and biological activity, making each compound unique in its applications.

Overall, while structurally related to other indolizine derivatives, this compound stands out due to its specific functional groups, which endow it with distinctive chemical and biological properties. This uniqueness underscores its value in research and potential therapeutic development.

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